molecular formula C19H16F3N3O B1226865 Chromeceptin CAS No. 331859-86-0

Chromeceptin

Cat. No. B1226865
CAS RN: 331859-86-0
M. Wt: 359.3 g/mol
InChI Key: GVINXTXGDDSXFQ-UHFFFAOYSA-N
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Description

Chromeceptin, also known as 94G6, is an inhibitor of the Insulin-like Growth Factor (IGF) signaling pathway . It suppresses the expression of IGF2 at both mRNA and protein levels in hepatocytes and Hepatocellular Carcinoma (HCC) cells . Additionally, Chromeceptin inhibits the phosphorylation levels of AKT and mTOR .


Synthesis Analysis

The synthesis of Chromeceptin involves two stages . In the first stage, 3-Trifluoromethylbenzaldehyde and malononitrile react with polyethyleneimine covalently bound on the surface of Fe3O4 magnetic nanoparticles . In the second stage, 3-Dimethylaminophenol is added to the mixture .


Molecular Structure Analysis

The molecular formula of Chromeceptin is C19H16F3N3O . It has a molecular weight of 359.35 g/mol .


Chemical Reactions Analysis

Chromeceptin is known to inhibit the IGF signaling pathway . It suppresses the expression of IGF2 and inhibits the phosphorylation levels of AKT and mTOR .


Physical And Chemical Properties Analysis

Chromeceptin is a solid substance with a color ranging from white to light yellow . It has a molecular weight of 359.35 g/mol and a molecular formula of C19H16F3N3O .

Scientific Research Applications

Inhibition of IGF2 Signaling

Chromeceptin has been identified as an inhibitor of Insulin-like growth factor 2 (IGF2) signaling. This process begins with Chromeceptin binding to multifunctional protein 2 (MFP-2), which stimulates the expression of IGF binding protein 1 (IGFBP-1) and suppressor of cytokine signaling-3 (SOCS-3). These proteins activate signal transducers and activators of transcription 6 (STAT6) to attenuate IGF signals .

Adipogenesis Impairment

In the context of adipogenesis, Chromeceptin has been shown to inhibit insulin-induced adipogenesis of 3T3-L1 cells. This suggests potential applications in studying and possibly controlling obesity and related metabolic disorders .

Cancer Research

Given its role in modulating IGF2 signaling, Chromeceptin may have applications in cancer research. IGF2 plays a role in cell growth and survival, and its dysregulation is implicated in various cancers. Chromeceptin could be used to explore the pathways of IGF2 in cancer cells .

Diabetes Treatment Research

Chromeceptin’s ability to affect insulin signaling pathways suggests potential applications in diabetes research. By modulating the insulin signaling pathway, Chromeceptin could help in understanding insulin resistance mechanisms, which is a key factor in type 2 diabetes .

Chemical Biology

In chemical biology, Chromeceptin serves as a tool for exploring complex cellular events. Its ability to modulate fundamental processes in human cells makes it a valuable molecule for chemical biology studies .

Cell Therapy

The modulation of cellular processes by Chromeceptin indicates its potential use in cell therapy. By influencing cell differentiation and growth, Chromeceptin could contribute to the development of new cell therapy techniques .

Drug Discovery

As a bioactive synthetic molecule, Chromeceptin can open new avenues for drug discovery. Its unique interactions with cellular proteins can lead to the development of novel therapeutic agents .

Small Molecule Library Development

Chromeceptin’s unique biological activity makes it a candidate for inclusion in small molecule libraries. These libraries are crucial for screening compounds with potential therapeutic effects .

properties

IUPAC Name

2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVINXTXGDDSXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389405
Record name Chromeceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromeceptin

CAS RN

331859-86-0
Record name Chromeceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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